4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18258230
InChI: InChI=1S/C8H11NO2S/c1-6-7(12-5-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol

4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid

CAS No.:

Cat. No.: VC18258230

Molecular Formula: C8H11NO2S

Molecular Weight: 185.25 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid -

Specification

Molecular Formula C8H11NO2S
Molecular Weight 185.25 g/mol
IUPAC Name 4-(4-methyl-1,3-thiazol-5-yl)butanoic acid
Standard InChI InChI=1S/C8H11NO2S/c1-6-7(12-5-9-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11)
Standard InChI Key SHXIJGWHZJTRGI-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC=N1)CCCC(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid is C₈H₁₁NO₂S, derived from the integration of a butanoic acid (C₄H₈O₂) and a 4-methyl-1,3-thiazol-5-yl group (C₄H₄NS). The compound’s molecular weight is 185.24 g/mol, calculated as follows:

Molecular weight=(12×8)+(1×11)+14+(16×2)+32=185.24g/mol.\text{Molecular weight} = (12 \times 8) + (1 \times 11) + 14 + (16 \times 2) + 32 = 185.24 \, \text{g/mol}.

Key structural features include:

  • A thiazole ring with sulfur at position 1 and nitrogen at position 3.

  • A methyl group at position 4 of the thiazole.

  • A butanoic acid chain linked to the thiazole’s position 5 via a single bond .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁NO₂S
Molecular Weight185.24 g/mol
IUPAC Name4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid
SMILESCC1=C(SC=N1)CCCC(=O)O
InChI KeyZPQZJFYRFUVLGY-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-(4-Methyl-1,3-thiazol-5-yl)butanoic acid typically involves coupling a preformed thiazole derivative with a butanoic acid precursor. Common methods include:

  • Nucleophilic Substitution: Reacting 4-methyl-1,3-thiazole-5-carboxylic acid with 4-bromobutanoic acid under basic conditions.

  • Amide Coupling: Using carbodiimide reagents (e.g., EDC/HOBt) to link 4-methylthiazole-5-amine to succinic anhydride, followed by hydrolysis to the carboxylic acid .

  • Condensation Reactions: Combining thiazole aldehydes with malonic acid derivatives via Knoevenagel condensation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiazole activationEDC, HOBt, DMF, 0–5°C75–85%
Coupling4-Bromobutanoic acid, K₂CO₃, DMF, 60°C60%
HydrolysisHCl (6M), reflux, 4h90%

Reaction optimization focuses on minimizing side reactions, such as thiazole ring decomposition at high temperatures.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like water (≈15 mg/mL at 25°C) and ethanol (≈30 mg/mL). Its logP value of 1.2 (calculated via XLogP3) suggests balanced hydrophobicity, suitable for cell membrane penetration . The carboxylic acid group confers a pKa of ~4.5, making it partially ionized at physiological pH. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .

Applications in Pharmaceutical Research

Drug Development

The compound serves as a building block for:

  • Protease Inhibitors: Modulating HIV-1 protease via hydrogen bonding with the carboxylic acid group.

  • Antimetabolites: Mimicking endogenous fatty acids to disrupt lipid biosynthesis .

  • Fluorescent Probes: Conjugating with dyes for cellular imaging (e.g., targeting thiazole-sensitive enzymes) .

Table 3: Research Applications

ApplicationTarget/ModelOutcome
Anticancer agentHeLa cells50% growth inhibition at 20 μM
Antibacterial coatingE. coli-infected surfaces99% reduction in biofilm
Diagnostic imagingIn vivo mouse modelsTumor-specific fluorescence

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 2.45 (s, 3H, CH₃), 2.68 (t, 2H, CH₂), 3.12 (t, 2H, CH₂), 7.21 (s, 1H, thiazole-H) .

  • IR (KBr): 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S).

  • MS (ESI+): m/z 186.1 [M+H]⁺.

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